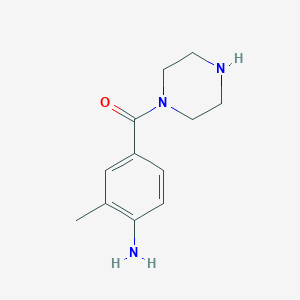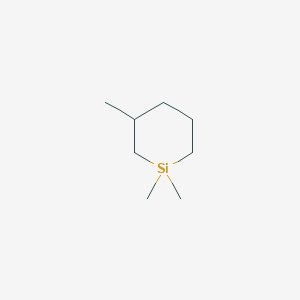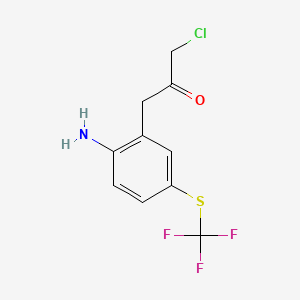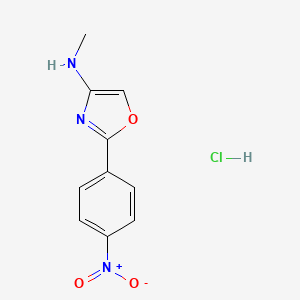
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring and a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride typically involves the following steps:
Nitration of Phenyl Ring: The initial step involves the nitration of a phenyl ring to introduce the nitro group. This is usually achieved by treating the phenyl compound with nitric acid and sulfuric acid.
Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the nitro-phenyl compound with an appropriate oxazole precursor under controlled conditions.
Introduction of Methylamine Group: The final step involves the introduction of the methylamine group to the oxazole ring. This is typically achieved by reacting the oxazole compound with methylamine in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents on the phenyl ring are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and methylamine group can also contribute to the compound’s activity by interacting with enzymes and receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitro-phenyl)-oxazole: Lacks the methylamine group but shares the nitro-phenyl and oxazole structure.
4-Nitrophenyl-oxazole: Similar structure but without the methylamine group.
2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is unique due to the presence of both the nitro group and the methylamine group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10ClN3O3 |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H |
Clave InChI |
PHHCHLPNMMCMCB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


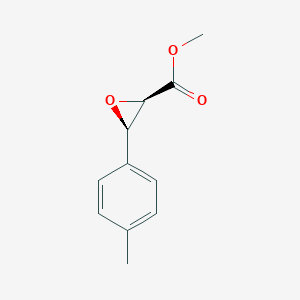

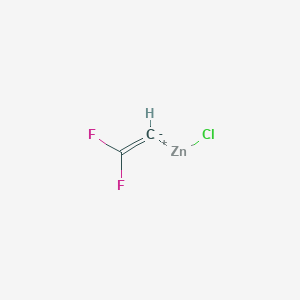
![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
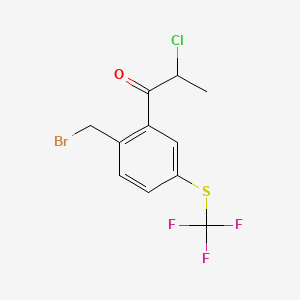


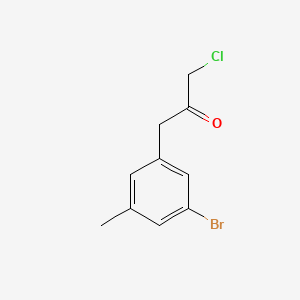
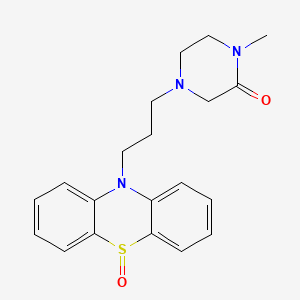
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
